(BnO)2PO-Ala-Pro-Gly-OH
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Overview
Description
The compound (BnO)2PO-Ala-Pro-Gly-OH is a tripeptide derivative consisting of alanine, proline, and glycine residues The compound is characterized by the presence of a diphenylphosphoryl (BnO)2PO group, which is a common protecting group in peptide synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (BnO)2PO-Ala-Pro-Gly-OH typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) for the amino group, and methyl or benzyl esters for the carboxyl group .
Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Deprotection: After each coupling step, the protecting groups are removed under specific conditions. For example, Boc groups can be removed using trifluoroacetic acid (TFA), while Fmoc groups can be removed using piperidine.
Final Deprotection and Purification: The final product is obtained by removing all protecting groups and purifying the compound using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions are less common but can be used to modify the diphenylphosphoryl group.
Substitution: The diphenylphosphoryl group can be substituted with other protecting groups or functional groups to alter the compound’s properties.
Common Reagents and Conditions
Oxidation: Hydroxyl radicals or enzymatic hydroxylation using protocollagen proline hydroxylase.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used to substitute the diphenylphosphoryl group under mild conditions.
Major Products
Oxidation: Hydroxyproline-containing derivatives.
Reduction: Reduced forms of the diphenylphosphoryl group.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (BnO)2PO-Ala-Pro-Gly-OH is used as a model compound to study peptide synthesis and the effects of protecting groups on peptide stability and reactivity .
Biology
In biological research, this compound is used to investigate the role of specific amino acid sequences in protein folding and function. It serves as a substrate or inhibitor for enzymes such as protocollagen proline hydroxylase .
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including its use as a building block for designing peptide-based drugs and biomaterials .
Industry
In the industrial sector, this compound is used in the production of bio-compatible materials and as a precursor for the synthesis of more complex peptides and proteins .
Mechanism of Action
The mechanism of action of (BnO)2PO-Ala-Pro-Gly-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The diphenylphosphoryl group can enhance the compound’s stability and facilitate its binding to target molecules. The alanine, proline, and glycine residues play crucial roles in determining the compound’s conformation and reactivity .
Comparison with Similar Compounds
Similar Compounds
BOC-Ala-Pro-Gly-OMe: A similar tripeptide with a tert-butoxycarbonyl protecting group and a methyl ester.
Fmoc-Ala-Pro-Gly-OH: A tripeptide with a fluorenylmethyloxycarbonyl protecting group.
H-Gly-Pro-Gly-OH: A tripeptide without any protecting groups
Uniqueness
The uniqueness of (BnO)2PO-Ala-Pro-Gly-OH lies in its diphenylphosphoryl group, which provides enhanced stability and specific reactivity compared to other protecting groups. This makes it particularly useful in applications requiring high stability and precise control over reactivity .
Properties
Molecular Formula |
C24H30N3O7P |
---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
2-[[(2S)-1-[(2S)-2-[bis(phenylmethoxy)phosphorylamino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C24H30N3O7P/c1-18(24(31)27-14-8-13-21(27)23(30)25-15-22(28)29)26-35(32,33-16-19-9-4-2-5-10-19)34-17-20-11-6-3-7-12-20/h2-7,9-12,18,21H,8,13-17H2,1H3,(H,25,30)(H,26,32)(H,28,29)/t18-,21-/m0/s1 |
InChI Key |
DEQUVEUFUDEJCJ-RXVVDRJESA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NCC(=O)O)NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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